molecular formula C19H41O6P B14285423 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate CAS No. 163923-25-9

2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate

Cat. No.: B14285423
CAS No.: 163923-25-9
M. Wt: 396.5 g/mol
InChI Key: MDENBECRVCQVPV-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is an organophosphorus compound known for its versatile applications in various fields. It is characterized by the presence of two 2-ethylhexyl groups attached to a phosphate moiety, along with a 2,3-dihydroxypropyl group. This compound is often used as a plasticizer, surfactant, and in the extraction of rare earth metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The reaction is then continued at an elevated temperature of 40-70°C for 1-4 hours. Finally, an aqueous sodium hydroxide solution is added to neutralize the mixture, and the product is obtained through washing, filtration, and distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or phosphonate derivatives.

    Substitution: Esters or ethers of the 2,3-dihydroxypropyl group.

Scientific Research Applications

2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, its surfactant properties enable it to disrupt cell membranes, leading to changes in cell permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phosphate
  • Di(2-ethylhexyl) phosphoric acid
  • Bis(2-ethylhexyl) hydrogen phosphate

Uniqueness

2,3-Dihydroxypropyl bis(2-ethylhexyl) phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional hydroxyl functionalities. This structural feature enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .

Properties

CAS No.

163923-25-9

Molecular Formula

C19H41O6P

Molecular Weight

396.5 g/mol

IUPAC Name

2,3-dihydroxypropyl bis(2-ethylhexyl) phosphate

InChI

InChI=1S/C19H41O6P/c1-5-9-11-17(7-3)14-23-26(22,25-16-19(21)13-20)24-15-18(8-4)12-10-6-2/h17-21H,5-16H2,1-4H3

InChI Key

MDENBECRVCQVPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CO)O

Origin of Product

United States

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